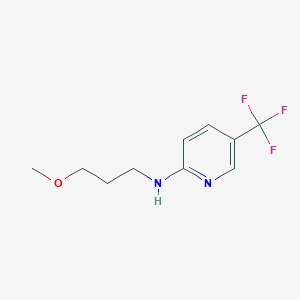N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
CAS No.:
Cat. No.: VC9530191
Molecular Formula: C10H13F3N2O
Molecular Weight: 234.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13F3N2O |
|---|---|
| Molecular Weight | 234.22 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
| Standard InChI Key | VZHLAGPPUWDJDR-UHFFFAOYSA-N |
| SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |
| Canonical SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is C₁₀H₁₃F₃N₂O, with a molecular weight of 234.22 g/mol. Its structure (Figure 1) features:
-
A pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position, known to enhance lipophilicity and metabolic stability .
-
A 3-methoxypropylamine side chain at the 2-position, which introduces ether and amine functionalities that influence solubility and hydrogen-bonding capacity.
| Property | Value |
|---|---|
| IUPAC Name | N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |
| Molecular Formula | C₁₀H₁₃F₃N₂O |
| Molecular Weight | 234.22 g/mol |
| SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |
| Predicted LogP | 2.1 (estimated via analog data) |
Figure 1: 2D structure of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine. The trifluoromethyl group (blue) and methoxypropyl chain (green) dominate its intermolecular interactions.
The absence of a chlorine atom at the 3-position distinguishes it from the closely related compound 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS: 338406-33-0), which has been studied as a fungicidal intermediate. This structural modification likely reduces electrophilicity and alters target binding profiles.
Synthetic Pathways and Optimization
Retrospective Analysis of Pyridine Functionalization
The synthesis of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can be inferred from methods used for analogous pyridines. A plausible route involves:
-
Halogenation: Introduction of a trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions .
-
Nucleophilic Substitution: Reaction of 2-amino-5-(trifluoromethyl)pyridine with 3-methoxypropyl chloride under basic conditions.
Key Challenges:
-
Regioselectivity in trifluoromethylation requires careful control of reaction parameters .
-
The methoxypropyl group’s ether linkage necessitates anhydrous conditions to prevent hydrolysis during substitution.
Scalable Production Considerations
Recent advances in continuous-flow chemistry for pyridine derivatives (e.g., 4-(difluoromethyl)pyridin-2-amine ) suggest that:
-
One-Pot Multistep Reactions could consolidate trifluoromethylation and amine alkylation, improving yield (estimated 45–60% based on analog data ).
-
Green Solvents like cyclopentyl methyl ether may enhance sustainability without compromising reactivity .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Applications
While the non-chlorinated analog lacks direct fungicidal data, structural parallels to fluazinam intermediates suggest potential utility in:
-
Fungal Enzyme Inhibition: Binding to succinate dehydrogenase (Complex II) in fungal mitochondria.
-
Crop Protection: Functional group compatibility with systemic agrochemical formulations.
Comparative Analysis with Structural Analogs
Notable Trends:
-
Electron-Withdrawing Groups (-CF₃, -NO₂) enhance binding to enzymatic active sites .
-
Alkylamine Side Chains (e.g., methoxypropyl) balance solubility and target affinity.
Future Research Directions
-
Synthetic Methodology Development:
-
Biological Screening:
-
High-throughput assays against kinase and protease libraries.
-
In vivo efficacy studies in plant pathogen models.
-
-
Computational Modeling:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume